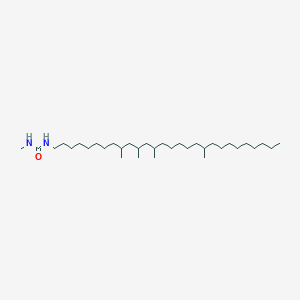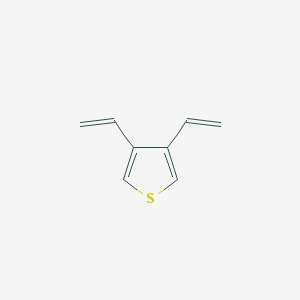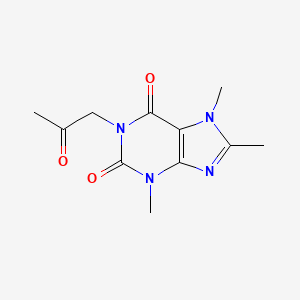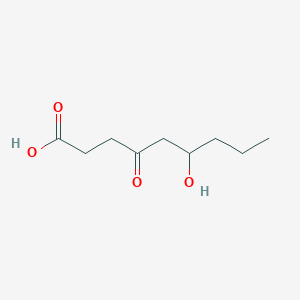
6-Hydroxy-4-oxononanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-oxononanoic acid is an organic compound that belongs to the class of medium-chain keto acids and derivatives. It is characterized by a nine-carbon chain with a hydroxyl group at the sixth position and a keto group at the fourth position. This compound is relatively hydrophobic and practically insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Hydroxy-4-oxononanoic acid can be synthesized through the ozonolysis of fatty acid monolayers at the air-water interface. This process involves the reaction of ozone with unsaturated fatty acids, leading to the formation of various oxidation products, including this compound . The reaction conditions typically involve low temperatures and controlled ozone exposure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the ozonolysis process used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other keto acids and derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification and etherification reactions.
Major Products Formed
Oxidation: Formation of higher keto acids.
Reduction: Formation of diols.
Substitution: Formation of esters and ethers.
Aplicaciones Científicas De Investigación
6-Hydroxy-4-oxononanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its role in lipid peroxidation and its effects on biological membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-oxononanoic acid involves its participation in oxidation and reduction reactions. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. The molecular targets and pathways involved include lipid peroxidation pathways and oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxononanoic acid: Another medium-chain keto acid with similar structural features.
Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.
Uniqueness
6-Hydroxy-4-oxononanoic acid is unique due to its specific functional groups (hydroxyl and keto) and its role in lipid peroxidation. Its distinct reactivity and applications in various fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
128317-03-3 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
6-hydroxy-4-oxononanoic acid |
InChI |
InChI=1S/C9H16O4/c1-2-3-7(10)6-8(11)4-5-9(12)13/h7,10H,2-6H2,1H3,(H,12,13) |
Clave InChI |
MICRRSRTOYVLMG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



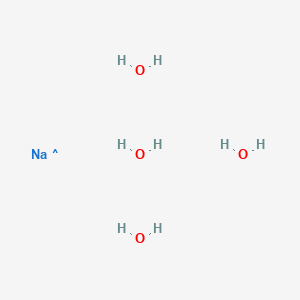

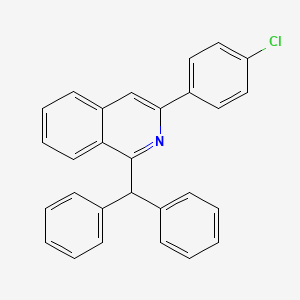
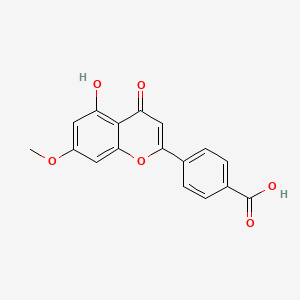
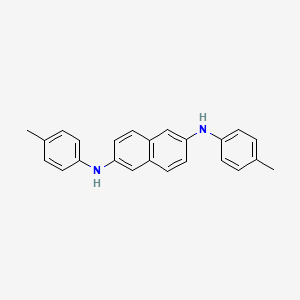
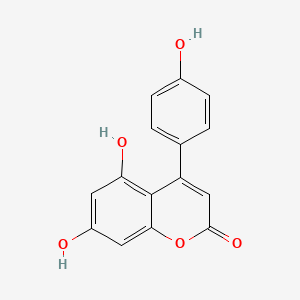

![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)

